boeravinone B
Overview
Description
Boeravinone B is a natural rotenoid isolated from the medicinal plant Boerhavia diffusa . It is a group of stereoisomers with the chemical formula C₁₇H₁₂O₆ . It has been utilized in traditional medicine to cure a variety of ailments .
Synthesis Analysis
Boeravinone B can be extracted from the roots of Boerhavia diffusa . The extraction process examines extraction time, extraction temperature, and solvent concentration, which are optimized via Box–Behnken experimental design .Molecular Structure Analysis
Boeravinone B has a molecular weight of 312.27 . It has been screened from widely available Boeravinone A-E compounds based on a maximum drug-likeness score using Lipinski’s rule Five .Chemical Reactions Analysis
Boeravinone B showed significant hepatoprotective activity compared with standard sylimarin in HepG2 cell induced with galactosamine 40 mM toxicity . It also demonstrated chemoprotective effects against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction .Physical And Chemical Properties Analysis
The separation of boeravinone B bands was achieved on HPTLC plate using formic acid: ethyl acetate: toluene (1:3:5 v / v) as developing system . Densitometric analyses of boeravinone B was carried out in the absorbance mode at 254 nm .Scientific Research Applications
Antibacterial and Anticancer Potential
Boeravinone B exhibits notable antibacterial and anticancer properties. A study by (Singh et al., 2017) highlighted its role as a dual inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus and human P-glycoprotein, enhancing the efficacy of certain antibiotics against bacterial strains and reducing biofilm formation. Additionally, Boeravinone B is implicated in the treatment of colorectal cancer by inhibiting oxidative stress and inflammation, as demonstrated by (Zhou et al., 2022).
Antioxidant and Genoprotective Effects
The compound also shows potent antioxidant and genoprotective effects. (Aviello et al., 2011) found that Boeravinone G, a related compound, significantly reduces oxidative damage and has potential for treating pathologies associated with ROS-mediated injuries.
Anti-Inflammatory and Hepatoprotective Activities
Boeravinone B has demonstrated anti-inflammatory potential in various studies. For instance, (Bairwa & Jachak, 2015) observed its enhanced anti-inflammatory activity in a lipid-based formulation. Moreover, (Thajudeen et al., 2022) explored its hepatoprotective benefits, emphasizing its therapeutic potential in traditional medicine.
Neuroprotective Effects
Boeravinone B also shows promise in neuroprotection. (Yuan & Zhang, 2021) demonstrated its efficacy in reducing oxidative stress and inflammatory reactions in cerebral ischemia and reperfusion injury in rats.
Fracture Healing in Osteoporosis
In the context of bone health, (Zhang et al., 2021) found that Boeravinone B promotes fracture healing in osteoporotic rats, suggesting its potential use in treating osteoporosis-related fractures.
Immunomodulatory Effects
The immunomodulatory effects of Boeravinone B have been explored, with (Krishnamoorthy & Muthukumaran, 2018) showing its impact on human dendritic cells, indicating its potential in immune regulation.
Antiviral Properties
Boeravinone B has been identified as an inhibitor of hepatitis C virus entry, highlighting its potential as an antiviral agent, as studied by (Bose et al., 2017).
Chemical Analysis and Quantification
Studies like those by (Singh et al., 2019) and (Bairwa et al., 2014) have contributed to the qualitative and quantitative understanding of Boeravinone B, aiding in its effective utilization in pharmaceutical and therapeutic applications.
properties
IUPAC Name |
6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVDYYFGAWQOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317716 | |
Record name | Boeravinone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
boeravinone B | |
CAS RN |
114567-34-9 | |
Record name | Boeravinone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114567-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boeravinone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114567-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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